1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene
CAS No.:
Cat. No.: VC18145874
Molecular Formula: C13H17BrO2
Molecular Weight: 285.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17BrO2 |
|---|---|
| Molecular Weight | 285.18 g/mol |
| IUPAC Name | 1-[(2-bromocyclopentyl)oxymethyl]-3-methoxybenzene |
| Standard InChI | InChI=1S/C13H17BrO2/c1-15-11-5-2-4-10(8-11)9-16-13-7-3-6-12(13)14/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
| Standard InChI Key | NKYSUMDNEJGMCB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)COC2CCCC2Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises a benzene ring substituted at the 1-position with a ((2-bromocyclopentyl)oxy)methyl group and at the 3-position with a methoxy group. The cyclopentyl ring introduces steric bulk and conformational flexibility, while the bromine atom at the cyclopentyl 2-position enhances electrophilicity. The ether linkage (-O-) between the benzyl and cyclopentyl groups contributes to the molecule’s polarity .
Table 1: Comparative Structural Features of Related Brominated Aromatic Ethers
| Compound Name | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|
| 1-Bromo-2-methoxy-3-methylbenzene | C₈H₉BrO | Bromine, methoxy, methyl on benzene | Lacks cyclopentyl moiety |
| 2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene | C₁₁H₁₃BrO | Bromine, cyclopropylmethoxy, methyl | Cyclopropane vs. cyclopentane |
| 4-Methoxybenzyl bromide | C₈H₉BrO₂ | Bromomethyl, methoxy on benzene | Simpler ether linkage |
The presence of the cyclopentyl group distinguishes 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene from simpler brominated aromatics, potentially altering its reactivity in cross-coupling reactions .
Spectroscopic Predictions
While experimental NMR or IR data for this compound is unavailable, computational models suggest:
-
¹H NMR: Resonances for cyclopentyl protons (δ 1.5–2.5 ppm), methoxy singlet (δ 3.3 ppm), and aromatic protons (δ 6.7–7.1 ppm).
-
¹³C NMR: Peaks for the quaternary brominated carbon (δ 55–60 ppm) and ether-linked oxymethylene (δ 70–75 ppm) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
-
Williamson Ether Synthesis:
-
Nucleophilic Substitution:
Table 2: Comparison of Synthetic Routes
| Method | Yield (Predicted) | Key Advantages | Limitations |
|---|---|---|---|
| Williamson Ether | 40–60% | Mild conditions | Low yield due to steric effects |
| Nucleophilic Substitution | 50–70% | Faster reaction kinetics | Requires anhydrous conditions |
Physicochemical Properties
Thermodynamic Parameters
Data extrapolated from analogs suggests:
-
Boiling Point: 220–240°C (similar to 1-bromo-2-methoxy-3-methylbenzene ).
-
Density: 1.35–1.45 g/cm³, influenced by the cyclopentyl group’s conformational flexibility .
-
LogP: Estimated 2.8–3.2, indicating moderate lipophilicity suitable for pharmaceutical applications .
Solubility Profile
-
Polar Solvents: Soluble in dichloromethane, THF, and acetone.
-
Aqueous Solubility: <0.1 mg/mL, necessitating formulation with surfactants for biological studies .
Future Research Directions
-
Experimental Validation: Prioritize NMR and HPLC characterization to confirm computational predictions.
-
Biological Screening: Test inhibitory activity against ALK2 kinases, leveraging structural similarities to patented compounds .
-
Process Optimization: Develop continuous-flow synthesis to improve yield and scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume